Sodium chromate

Description

Significance of Sodium Chromate (B82759) as an Intermediate in Chromium Chemistry

Sodium chromate's primary significance lies in its role as the first water-soluble chromium compound produced during the extraction of chromium from its most commercially important ore, chromite (FeCr₂O₄). wikipedia.orglibretexts.orgbritannica.com The large-scale industrial process involves roasting chromite ore with an alkali, typically sodium carbonate (soda ash), in the presence of air at high temperatures. wikipedia.orgyoutube.comindexcopernicus.com This oxidative roasting converts the insoluble chromium(III) oxide in the ore into water-soluble this compound, leaving behind insoluble iron oxides and other impurities. wikipedia.orgyoutube.com

This conversion is the gateway to virtually all other chromium compounds. wikipedia.orglibretexts.org Once the yellow this compound is leached from the roasted mixture with water, it becomes the feedstock for producing sodium dichromate (Na₂Cr₂O₇), a crucial precursor for a multitude of applications. wikipedia.orgindexcopernicus.comaskfilo.com The conversion to sodium dichromate is typically achieved by treating the this compound solution with an acid, such as sulfuric acid or carbon dioxide under pressure. askfilo.comzigya.comvedantu.com From sodium dichromate, a wide range of products are manufactured, including chromic acid for chrome plating, chromium pigments for paints and dyes, and various chemicals used in leather tanning and wood preservation. britannica.comindexcopernicus.combritannica.com The industrial production of chromium(III) oxide also proceeds via the reduction of this compound. wikipedia.org

Evolution of this compound Production Technologies

The fundamental method for producing this compound—high-temperature oxidative roasting—has been in use for over a century, but the technology has undergone significant evolution to improve efficiency and address environmental concerns.

Traditional Roasting: The conventional process involves roasting a mixture of ground chromite ore and sodium carbonate in a rotary kiln at temperatures around 1100°C. wikipedia.orgsterc.org Often, a calcium-containing compound like limestone or dolomite (B100054) was included in the mix. wikipedia.orgtaylorandfrancis.com This "high-calcium" or "lime-based" roasting process helped to keep silicon and aluminum impurities in an insoluble form, but it had major drawbacks, including the formation of the carcinogenic byproduct calcium chromate and the generation of large volumes of chromite ore processing residue (COPR). wikipedia.orgtaylorandfrancis.comgoogle.com

Modern Advancements: In response to the shortcomings of traditional methods, research and industrial practice have shifted towards more advanced and cleaner technologies.

Calcium-Free Roasting: This method eliminates the addition of lime, reducing the formation of highly toxic byproducts and decreasing the volume of slag produced. google.com While it can improve environmental outcomes, it initially faced challenges with lower chromium conversion rates, which have been addressed through process optimization. google.com

Fluidized-Bed Reactors: More recent innovations include the use of gas-solid fluidized bed reactors. This technology allows for the oxidation to occur at significantly lower temperatures (e.g., 280-500°C) compared to traditional kilns. google.com This method can achieve very high chromium conversion rates (over 99%) with reduced energy consumption and alkali usage. google.com

Liquid-Phase Oxidation: Another emerging technology is the high-temperature molten liquid-phase oxidation method. patsnap.com This process fundamentally alters the production route by carrying out the oxidation in a sub-molten alkali medium, which can drastically lower the reaction temperature and improve chromium recovery rates. researchgate.net

| Technology | Typical Temperature | Key Reactants | Primary Advantage | Key Challenge/Drawback |

|---|---|---|---|---|

| Traditional High-Calcium Roasting | ~1100°C wikipedia.org | Chromite Ore, Sodium Carbonate, Calcium Carbonate wikipedia.org | Manages silica (B1680970)/alumina impurities. wikipedia.org | Generates large volumes of hazardous residue (COPR), forms calcium chromate. taylorandfrancis.comgoogle.com |

| Calcium-Free Roasting | ~1100°C | Chromite Ore, Sodium Carbonate google.com | Avoids carcinogenic calcium chromate, less residue. google.com | Historically lower conversion rates without process optimization. google.com |

| Fluidized-Bed Reactor | 280-500°C google.com | Chromite Ore, Alkali, Oxidation Gas google.com | Significantly lower energy use, high conversion rate (>99%). google.com | Requires more complex reactor engineering. |

| Molten Liquid-Phase Oxidation | ~300°C researchgate.net | Chromite Ore, Molten Alkali (e.g., KOH) researchgate.net | Drastically reduced temperature, high chromium recovery. researchgate.net | Newer technology, potential for different waste stream considerations. |

Current Research Landscape and Emerging Challenges in this compound Science

The science surrounding this compound is driven by a dual focus: optimizing its production and finding replacements for its derivatives due to the toxicity of hexavalent chromium (Cr(VI)).

Emerging Challenges:

Environmental Regulation: Global regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) under REACH have imposed increasingly stringent controls on the use and emission of hexavalent chromium compounds due to their carcinogenicity. europa.euassent.comepa.govclu-in.org These regulations are a primary driver for innovation, forcing industries to seek cleaner production methods and safer alternatives. oup.comenvironmentnorth.ca The management and remediation of legacy COPR waste also remain a significant environmental challenge. nih.gov

Toxicity and Replacement: The inherent toxicity of Cr(VI) compounds is the most significant challenge. nih.govnih.gov This has spurred a global research effort to find "green" or non-toxic alternatives that can match the performance of chromate-based technologies, particularly in corrosion protection, where they have long been the benchmark. rsc.orgnih.govresearchgate.net

Current Research Landscape:

Process Optimization and Waste Valorization: A major research thrust is the development of "green" metallurgical processes that minimize or eliminate hazardous waste. researchgate.net This includes using industrial wastes as raw materials for this compound production and developing methods to fully utilize all components of the chromite ore, aiming for zero-residue emissions. researchgate.netnih.gov

Development of Chromate-Free Alternatives: Extensive research is dedicated to finding viable substitutes for chromate corrosion inhibitors. rsc.orgresearchgate.net Scientists are exploring a wide range of chemical families, including phosphates, rare earth salts (e.g., cerium), vanadates, lithium salts, and various organic molecules. nih.govresearchgate.netresearchgate.net Computational modeling is being used to screen potential organic inhibitors and correlate their molecular features with performance, accelerating the discovery process. rsc.organu.edu.au

Fundamental Chromium Chemistry: Researchers continue to investigate the fundamental chemistry of chromium itself. For example, recent studies have explored the use of chromium complexes as catalysts for challenging reactions like converting dinitrogen to ammonia, which could have implications for energy storage. pnnl.gov Other research focuses on the behavior of chromium ions in extreme environments, such as molten salt nuclear reactors, to better predict and mitigate corrosion. sciencedaily.com

This ongoing research ensures that while this compound remains a cornerstone of industrial chemistry, its future production and the applications of its derivatives will be shaped by the principles of sustainability and safety.

Structure

2D Structure

Properties

Key on ui mechanism of action |

The reduction of hexavalent chromium Cr(VI) in isolated liver mitochondria was studied under different redox conditions in the respiratory chain. With 25 uM sodium chromate the rates were 1.6 + or - 0.7, 13.9 + or - 0.6 and 12.7 + or - 0.7 nmole Cr(VI) reduced 15 min/mg protein with the electron transport chain oxidized, reduced and only complex 1 reduced, respectively. Electrons from succinate, bypassing complex 1, were apparently unavailable for Cr(VI) reduction. The kinetics of chromate reduction was studied with only complex 1 in a reduced state. A rapid and a slow phase were found, probably corresponding to different electron donors in the mitochondria. Blocking the free thiols with N-ethylmaleimide led to less than 10% decrease in the rapid initial Cr(VI) reduction and to about 20% decrease during the whole incubation period (15 min). The amounts of free thiols were moderately decreased (15%) in chromate treated mitochondria during the slow reduction of Cr(VI). Only SH-groups may thus participate as reductants during the slow reduction phase. The respiration rate was inhibited about 50% by 25 uM sodium chromate when the mitochondria oxidized NAD-linked substrates. In contrast, succinate stimulated respiration was inhibited 50% by 3.6 mM sodium chromate. The observed inhibition with sodium chromate in the micromolar range was therefore probably localized at complex 1 and may be coupled to the reduction of Cr(VI) at the same place. The respiration of isolated hepatocytes was also affected by sodium chromate. Five micromolar chromate caused 5-10% inhibition. The inhibitory action of chromate on the mitochondrial respiration may thus constitute an important cytotoxic mechanism. |

|---|---|

CAS No. |

7775-11-3 |

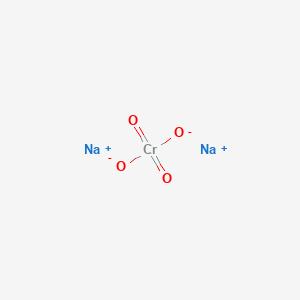

Molecular Formula |

CrNa2O4 |

Molecular Weight |

160.922 g/mol |

IUPAC Name |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChI Key |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Color/Form |

Yellow orthorhombic crystals |

density |

2.723 at 77 °F (USCG, 1999) 2.723 at 25 °C/4 °C 2.7 g/cm³ |

melting_point |

794 °C 762 °C |

Other CAS No. |

7775-11-3 10034-82-9 12680-48-7 |

physical_description |

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative. YELLOW HYGROSCOPIC CRYSTALS. |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

87.6 g/100 g water at 25 °C In water, 44.3 wt% at 20 °C 873 g/L water at 30 °C 3.44 g/L methanol at 25 °C Slightly soluble in ethanol Solubility in water, g/100ml at 20 °C: 53 (good) |

Synonyms |

Chromic Acid (H2CrO4) Sodium Salt; Chromium Disodium Oxide; Chromium Sodium Oxide (CrNa2O4); Disodium Chromate; Disodium Chromate (Na2CrO4); Sodium Chromate; Sodium Chromate (Na2(CrO4)); Sodium Chromate (VI); Sodium Chromium Oxide (Na2CrO4) |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of Sodium Chromate

Electrochemical Oxidation Routes for Sodium Chromate (B82759) Synthesis

Electrochemical methods offer potential alternatives to traditional high-temperature processes for synthesizing sodium chromate, often pursued for their milder reaction conditions and potential for reduced environmental impact.

Research has explored the direct electrochemical oxidation of high carbon ferrochromium in alkaline aqueous solutions, typically sodium hydroxide (B78521) (NaOH), at room temperature and atmospheric pressure to synthesize this compound. nih.govresearchgate.net This process allows for the convenient recovery of Na₂CrO₄ from the electrolyte. nih.gov Investigations into this method have examined the influence of factors such as sodium hydroxide concentration, reaction temperature, and current intensity on the electrochemical oxidation process. nih.gov

Studies have aimed to elucidate the electrochemical oxidation mechanism of metallic chromium in alkaline electrolytes. Results suggest that Cr(0) and chromium(III) hydroxide (Cr(OH)₃) can undergo sequential electrochemical oxidations to directly form Na₂CrO₄. xmu.edu.cn At negative anode potentials, chromium may form a Cr(OH)₃ film through electrochemical oxidation, while hydroxide ions are oxidized to oxygen. xmu.edu.cn At positive anode potentials, two electrochemical reactions, Cr(0) → Cr(VI) and Cr(OH)₃ → Cr(VI), are proposed to occur. xmu.edu.cn The dissolution of chromium is stimulated by higher concentrations of NaOH. xmu.edu.cn The amounts of Cr(OH)₃ and Na₂CrO₄ formed tend to increase with increasing concentration of the NaOH aqueous solution. xmu.edu.cn

The electrochemical oxidation of ferrochromium in alkaline media has been explored as a concise and mild "green" synthetic route for this compound, aiming to address the significant solid and liquid waste generated by traditional methods. nih.govresearchgate.net This approach seeks to prevent chromium pollution at the source. nih.gov Further efforts in green synthesis include exploring biological methods for the preparation of chromate compounds, such as the plant-mediated synthesis of barium chromate nanoparticles using this compound as a reactant. sciforum.net

Advanced Roasting Processes for Chromite Ore Conversion to this compound

The large-scale production of this compound predominantly relies on the oxidative roasting of chromite ore, containing chromium(III) oxides, with a base, typically sodium carbonate (Na₂CO₃), in the presence of air at high temperatures. wikipedia.orgatamanchemicals.com This process solubilizes chromium as this compound, allowing for its extraction with hot water. wikipedia.org

Optimizing roasting parameters is crucial for maximizing this compound yields and minimizing environmental impact, particularly concerning hexavalent chromium. saimm.co.zaresearchgate.net Research has investigated the effects of parameters such as temperature, time, and the ratio of chromite to additives. saimm.co.zaresearchgate.netimmt.res.inresearchgate.netuj.ac.za

Studies have shown that temperature significantly influences the reaction mechanism and chromate conversion rate. immt.res.inuj.ac.za Optimal roasting temperatures are often reported in the range of 1000 °C to 1150 °C. mdpi.comwhiterose.ac.uk For instance, an optimal temperature of 1050 °C has been determined through thermodynamic and complexation studies, promoting the formation of this compound while higher temperatures (>1100 °C) can lead to the formation of undesirable metal chlorides. uj.ac.za

Roasting time is another critical parameter. Studies have indicated optimal roasting times, such as 2.2 hours at a specific temperature and chromite to additive ratio. saimm.co.zaresearchgate.net The particle size of the chromite ore also plays a role in the roasting-leaching process efficiency. researchgate.net

Data from optimization studies highlight the importance of these parameters:

| Parameter | Optimal Range/Value | Effect on Yield/Process | Source |

| Temperature | 1000-1150 °C, specifically ~1050 °C | Crucial for reaction mechanism and conversion; avoids unwanted chloride formation. | immt.res.inuj.ac.za |

| Roasting Time | ~2.2 hours | Influences conversion rate. | saimm.co.zaresearchgate.net |

| Na₂CO₃ addition (relative to tailings mass) | 120%-130% | Enables optimal Cr₂O₃ extraction at sufficient temperatures. | mdpi.com |

| Cr:NaCl ratio (when NaCl is used) | 1:1.5 | Important parameter interacting with temperature for Na₂CrO₄ formation when NaCl is used. | saimm.co.zaresearchgate.netuj.ac.za |

A high chromate conversion rate of up to 97.06% has been achieved under optimal conditions in a two-stage recovery process. immt.res.inresearchgate.net

Sodium carbonate (Na₂CO₃) is the most common additive used in the oxidative roasting of chromite ore. wikipedia.orgatamanchemicals.com It reacts with chromium(III) oxide in the presence of oxygen at high temperatures to form water-soluble this compound. wikipedia.orgpyrometallurgy.co.za The reaction can be represented as:

2 Cr₂O₃ + 4 Na₂CO₃ + 3 O₂ → 4 Na₂CrO₄ + 4 CO₂ wikipedia.org

The availability of oxygen at the reaction interface between sodium carbonate and chromite spinel is essential for the conversion of Cr³⁺ to Cr⁶⁺. pyrometallurgy.co.za The this compound formed at the interface can combine with unreacted sodium carbonate to form a liquid phase (Na₂CO₃-Na₂CrO₄ binary mixture) under typical roasting conditions. whiterose.ac.ukpyrometallurgy.co.za This liquid phase plays a significant role in the transport of O²⁻ ions and can influence the diffusion of oxygen to the reaction interface, thereby affecting the extraction yield of chromium. whiterose.ac.ukpyrometallurgy.co.za The formation of this eutectic liquid phase, which can occur at temperatures around 655 °C depending on the composition, is important for the roasting process. pyrometallurgy.co.za

Calcium carbonate (CaCO₃) or hydrated lime (CaO) can also be used as additives, although their effect on this compound yield can vary depending on the ratio used and other roasting parameters. ect-journal.kz The addition of calcium additives can potentially lead to the formation of calcium chromate, which is a concern due to its carcinogenic nature. mdpi.com Some studies indicate that while hydrated lime addition might increase the reaction product yield under certain conditions, it can also increase the process activation energy. ect-journal.kz

Other salts, such as sodium chloride (NaCl), have also been investigated as additives in chromite roasting. saimm.co.zaresearchgate.net Using NaCl in conjunction with chromite at specific temperature and ratio parameters has shown rapid conversions to water-soluble this compound. saimm.co.zaresearchgate.netuj.ac.za The addition of sodium nitrate (B79036) (NaNO₃) to the decomposition process in molten NaOH has been shown to decrease the reaction temperature required for high chromate yields. researchgate.net

| Additive | Role in Roasting | Notes | Source |

| Sodium Carbonate | Provides base for reaction with Cr₂O₃, forms liquid phase with Na₂CrO₄, aids oxygen transport. | Most common additive. | wikipedia.orgwhiterose.ac.ukpyrometallurgy.co.za |

| Calcium Carbonate | Can be used, but may lead to carcinogenic calcium chromate; effect on yield varies with ratio and parameters. | Use is associated with environmental concerns regarding calcium chromate. | mdpi.comect-journal.kz |

| Sodium Chloride | Can promote rapid conversion to this compound in specific conditions. | Used in some studies for optimization. | saimm.co.zaresearchgate.netuj.ac.za |

| Sodium Nitrate | Can decrease reaction temperature in molten NaOH decomposition. | Explored in green synthesis routes. | researchgate.net |

Hydrometallurgical Approaches for this compound Production

Hydrometallurgy offers alternative routes for processing chromite compared to traditional pyrometallurgical methods, often aiming for cleaner and more energy-efficient processes. These approaches typically involve leaching the chromium from the ore into an aqueous solution, followed by purification and separation steps to isolate chromium ions from impurities.

Acid Dissolution Oxygenation of Chromite for Chromium Extraction

Acid dissolution of chromite involves using acidic solutions to break down the ore structure and extract chromium. While sulfuric acid leaching has been studied as a cleaner method to produce chromium salts, achieving satisfactory dissolution of Cr(III) from chromite requires specific conditions and often the presence of an oxidant mdpi.commdpi.com. In sulfuric acid treatment, chromite is decomposed with the addition of an oxidant, and Cr³⁺ is extracted into the acid solution mdpi.com. The efficiency of chromite decomposition can be highly dependent on the Fe(II) content of the chromite, with higher Fe(II) concentrations facilitating improved dissolution rates mdpi.com.

One proposed process involves grinding chromite ore and adding sulfuric acid along with an oxidant like chromic trioxide under controlled temperature, pressure, and time google.com. After reaction, filtration separates the solid residue. The filtrate, containing dissolved metal ions including Cr⁶⁺, Fe³⁺, Al³⁺, and Mg²⁺, then undergoes further processing google.comgoogle.com.

Another method explores the use of sulfuric acid-based leaching with dichromic acid acting as both an oxidant and catalyst to enhance chromium extraction from low Fe(II)-chromite mdpi.com. Optimal leaching conditions identified in one study included a temperature of 176 °C, a dichromic acid-to-chromite mass ratio of 0.12, and a sulfuric acid concentration of 81% mdpi.com.

Purification and Separation Processes of Chromium Ions from Impurities

Following the acid dissolution of chromite, the resulting solution contains chromium ions along with various impurities such as iron, aluminum, and magnesium google.comgoogle.com. Effective purification and separation are crucial to obtain high-purity this compound. Hydrometallurgical separation processes can include solvent extraction, cementation, and ion exchange chalmers.se.

In processes involving acid dissolution, pH adjustment is a common strategy for selective precipitation of impurities. For instance, adding calcium-containing ores or alkaline matter can adjust the pH to specific ranges to precipitate impurities like calcium sulfate (B86663), magnesium hydroxide, iron ions, and aluminum ions, leaving chromium ions in solution google.com.

One method describes adjusting the pH of the filtrate containing Cr⁶⁺, Fe³⁺, Al³⁺, and Mg²⁺ by adding NaOH, KOH, or NH₃·H₂O to precipitate Mg²⁺ as Mg(OH)₂ google.com. Subsequent pH adjustments can then selectively precipitate other impurities google.com.

Another approach for separating chromium and iron in acid leaching solutions, particularly from chromium-containing electroplating sludge, involves adjusting the pH and adding soluble phosphate (B84403) to selectively precipitate chromium phosphate and chromium hydroxide google.comgoogle.com. This method can achieve high recovery rates for both chromium and iron google.com.

Crystallization-Based Conversion of Potassium Chromate to this compound

The conversion of potassium chromate (K₂CrO₄) to this compound (Na₂CrO₄) can be achieved through crystallization processes, often involving the addition of sodium nitrate (NaNO₃). This method leverages the differences in solubility of the involved salts to selectively crystallize this compound.

Phase Diagram Analysis in Mixed Chromate-Nitrate Systems

Understanding the phase behavior of mixed chromate-nitrate systems is essential for designing efficient crystallization processes. Phase diagrams illustrate the equilibrium relationships between different solid and liquid phases as a function of temperature and composition.

Studies have investigated the phase diagrams of systems like potassium chromate and sodium nitrate in aqueous solutions to understand the solubility of the salts and design crystallization methods researchgate.net. Similarly, phase equilibria in the NaOH–NaNO₃–Na₂CrO₄–H₂O quaternary system have been measured and phase diagrams constructed to detail crystallization areas and solubility isotherms researchgate.net. These diagrams help identify the conditions under which this compound will selectively crystallize from a solution also containing potassium and sodium nitrates.

While data on the ternary system Na₂Cr₂O₇ + NaNO₃ + H₂O exists, focusing on sodium dichromate, the principles of phase behavior in mixed alkali metal salt systems are applicable to chromates as well acs.org. The solubility of different salts and the presence of invariant points and crystallization fields are key aspects revealed by phase diagram analysis researchgate.net.

Cooling and Evaporating Crystallization Strategies for Purity Enhancement

Crystallization is a critical step for separating and purifying this compound. Both cooling and evaporating crystallization strategies are employed, often in combination, to achieve desired product purity and crystal size.

Cooling crystallization is effective for compounds with solubility that decreases significantly with decreasing temperature mphbook.ir. Evaporative crystallization is suitable for compounds with shallow solubility curves where cooling alone would yield little product, or for concentrating solutions mphbook.ir.

In the conversion of potassium chromate to this compound using sodium nitrate, cooling crystallization has been investigated. Optimal conditions for this conversion via crystallization have been determined, including the mass ratio of potassium chromate to sodium nitrate and the terminal temperature of cooling crystallization researchgate.net. One study found optimal conditions with a mass ratio of potassium chromate to sodium nitrate from 1:0.9 to 1:1.2 and a terminal cooling crystallization temperature of 4°C researchgate.net.

Evaporative crystallization is also used in this compound production, particularly for recovering the product from aqueous solutions obtained from leaching processes ntis.gov. Vacuum evaporation crystallization has been studied for separating this compound from systems also containing sodium hydroxide researchgate.net. The kinetics of crystal nucleation and growth during vacuum evaporation crystallization are influenced by factors such as suspension density, mixing intensity, and supersaturation researchgate.net.

Stepwise evaporating crystallization has also been analyzed for preparing this compound researchgate.net. Recrystallization can further enhance the purity of this compound products obtained through crystallization processes researchgate.net.

Utilization of Chromium-Containing Industrial Waste for this compound Synthesis

The recycling and utilization of chromium-containing industrial waste have gained importance due to environmental concerns and the desire to recover valuable resources. Various industrial wastes, such as those from chromium compound production, tannery, and galvanic processes, contain chromium in different forms that can potentially be converted to this compound researchgate.netpjoes.com.

Sludge from chromic waste treatment and sediments from filtration processes in the conversion of chromate into dichromate can be used in this compound production researchgate.net. These wastes often contain hydrated chromium(III) oxides pjoes.com.

Technological approaches for utilizing chromic waste involve substituting natural chromium raw materials with these waste materials in the this compound production process researchgate.netpjoes.com. This can involve incorporating the waste into calcination processes, similar to the traditional method of reacting chromite ore with sodium carbonate and a diluent at high temperatures under oxidizing conditions pjoes.comgoogle.com.

Electrochemical oxidation of high carbon ferrochromium in sodium hydroxide aqueous solution at room temperature and atmospheric pressure has also been explored as a clean synthesis process for obtaining this compound from electrolyte researchgate.net.

Strategies for Waste Minimization and Resource Utilization in Chromate Production

The traditional production of chromium compounds, including this compound, is associated with the generation of significant amounts of toxic solid and liquid wastes, such as chromium-containing residues and wastewater nih.govcas.cnscilit.comntnu.noresearchgate.net. These wastes pose serious environmental and health risks nih.govntnu.no. Consequently, strategies for waste minimization and resource utilization are critical aspects of modern chromate production process engineering scilit.comresearchgate.net.

Efforts in this area focus on developing cleaner production processes that aim to reduce pollution at the source, improve resource utilization efficiency, and achieve zero or minimized emissions of chromium-containing residues scilit.comntnu.noresearchgate.net. This involves altering process chemistry, optimizing reactor design and operation, and implementing regeneration and recycling of reaction media scilit.comresearchgate.net.

One approach to waste minimization is the utilization of chromium-containing wastes, such as leather tanning ash, as alternative raw materials for this compound production, as discussed in the previous section infona.plresearchgate.net. Another strategy involves the recycling of in-process chromic waste researchgate.net. Advanced techniques like electrochemical oxidation, which can operate at milder conditions, are also being investigated as cleaner alternatives to traditional high-temperature roasting processes, potentially reducing waste generation nih.govcas.cn. Additionally, research explores the comprehensive utilization of various elements present in chromium-containing metallurgical dust and slag to produce valuable by-products, although challenges remain in improving the efficiency and capacity of these technologies mdpi.com.

Process Optimization and Kinetic Studies in this compound Formation

Process optimization is crucial for maximizing this compound yields, improving efficiency, reducing costs, and minimizing environmental impact saimm.co.za. This involves understanding and controlling the various parameters that influence the reaction, as well as studying the kinetics and mechanisms of this compound formation.

Influence of Temperature, Reaction Time, and Reactant Ratios on Production Efficiency

In the traditional roasting process of chromite ore with sodium carbonate, temperature, reaction time, and the ratio of reactants significantly impact the efficiency of this compound formation uj.ac.zasaimm.co.zaresearchgate.netresearchgate.net.

Temperature: Temperature plays a crucial role in the roasting stage. Intermediate temperature ranges, typically between 1000 °C and 1100 °C, are reported to promote the formation of this compound uj.ac.za. Higher temperatures (above 1100 °C) can lead to the formation of undesirable by-products, such as metal chlorides, which can inhibit the desired reaction uj.ac.za. The optimal temperature for chromite roasting with sodium chloride has been determined to be around 1050 °C in some studies uj.ac.zaresearchgate.net.

Reaction Time: The duration of the roasting process, or reaction time, is another important parameter. Sufficient time is required for the reaction to proceed to a high conversion. Studies have indicated that an optimal roasting time, such as 2 hours, in conjunction with optimal temperature and reactant ratios, can lead to rapid conversions of insoluble chromite to water-soluble this compound uj.ac.za.

Reactant Ratios: The ratio of chromite to the alkali reactant (e.g., sodium carbonate or sodium chloride) is critical for maximizing yield and achieving high purity. An optimal ratio, such as a Cr:NaCl ratio of 1:1.5, has been found to be effective when combined with optimal temperature and time uj.ac.zaresearchgate.net. The presence of other compounds, like silica (B1680970) in the ore, can affect the reaction by forming compounds that influence the properties of the molten salt phase, impacting chromium extraction yield typeset.io. The addition of substances like hydrated lime can also influence the chromate yield and the process energy of activation ect-journal.kz.

Optimization studies often employ methodologies like response surface designs to explore the parameter space and identify optimal operating conditions for enhanced chromate salt production saimm.co.zaresearchgate.net.

Kinetic Modeling of this compound Formation and Conversion Processes

Kinetic studies aim to understand the rate and mechanism of the chemical reactions involved in this compound formation and subsequent conversion processes. This understanding is vital for process design, optimization, and control.

Kinetic models can describe the dependence of the reaction rate on variables such as temperature, partial pressure of oxygen, particle size of the reactants, and the composition of the mixture researchgate.net. For example, studies on the kinetics of this compound formation from chromite ore with soda ash briquetting have investigated the influence of temperature and other factors on the reaction rate ect-journal.kz.

Spectroscopic and Structural Characterization in Sodium Chromate Research

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Chromate (B82759) Solutions

UV-Vis spectroscopy is a primary tool for studying chromate ions in solution. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule or ion.

Aqueous solutions containing the chromate ion (CrO₄²⁻) are characteristically yellow due to strong absorption of light in the violet region of the spectrum docbrown.info. The UV-Vis absorption spectrum of a chromate solution typically displays distinct absorption peaks that can be used for quantitative analysis researchgate.net. The intensity of these absorption peaks is directly proportional to the concentration of Cr(VI) in the solution, a principle widely used for its quantification researchgate.netijres.org. The electronic transitions responsible for these absorptions are primarily classified as ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an orbital primarily localized on the oxygen ligands to an empty d-orbital of the chromium(VI) center libretexts.orgwikipedia.org.

The phenomenon of solvatochromism, where the position of absorption bands changes with the polarity of the solvent, offers insight into the electronic structure of the solute and its interaction with the solvent environment wikipedia.orgresearchgate.net. In the case of chromate ester cluster ions, studies comparing their photodissociation spectra in the gas phase to the UV-Vis absorption spectra of the source solution (a mixture of water and methanol) revealed solvatochromic shifts of less than 0.1 eV acs.orgnih.gov. This small shift indicates that the fundamental LMCT electronic transitions are largely conserved between the solution and the gas phase for these species acs.orgnih.gov.

| Chromate Species | Spectroscopic Feature | Observation | Reference |

|---|---|---|---|

| Aqueous Chromate (CrO₄²⁻) | Color | Yellow | docbrown.info |

| Aqueous Chromate (CrO₄²⁻) | Absorption Region | Strongly absorbs in the violet region | docbrown.info |

| Sodium Chromate Ester Cluster Ions | Solvatochromic Shift (Solution vs. Gas Phase) | < 0.1 eV | acs.orgnih.gov |

UV-Vis spectroscopy is also employed to investigate the interactions between chromate ions and biological macromolecules such as proteins and DNA. When chromate binds to a protein like bovine serum albumin (BSA), changes in the UV-Vis absorption spectrum can be observed, indicating the formation of a complex and potential conformational changes in the protein's structure researchgate.net.

Studies on the interaction of chromate with intact cells have shown that chromium binds to both DNA and proteins, leading to the formation of DNA-protein crosslinks nih.gov. Spectroscopic methods are integral to analyzing these interactions, which are believed to proceed via the reduction of Cr(VI) to Cr(III) within the cell, with the resulting Cr(III) acting as the cross-linking agent nih.gov. The binding of trivalent chromium is often to the phosphate (B84403) backbone of DNA and to reactive amino acid residues in proteins, such as tyrosine and cysteine nih.gov. These spectroscopic studies provide a molecular-level understanding of the mechanisms of chromate-induced biological effects.

Photodissociation Spectroscopy of this compound Ester Cluster Ions

Photodissociation spectroscopy in the gas phase allows for the detailed study of isolated molecules and clusters, free from solvent interference. This technique has been applied to this compound ester cluster ions to probe their intrinsic photochemical behavior.

Research on this compound ester cluster ions, such as Nan[CrO₃(OCH₃)]n+1⁻ (for n=1, 2), generated by electrospray ionization, has shown that they undergo dissociation upon irradiation with visible and near-UV light acs.orgnih.gov. The photodissociation spectra, obtained by monitoring the fragmentation of the ions as a function of photon energy, closely resemble the UV-Vis absorption spectra of the parent solution acs.orgnih.gov.

The electronic excitations observed in the 2 to 5.6 eV photon energy range are assigned to ligand-to-metal charge transfer (LMCT) transitions acs.orgnih.gov. In this process, an electron is transferred from the oxygen ligands (both the oxide and methoxide groups) to the d-orbitals of the chromium center acs.orgnih.gov. LMCT transitions are characteristic of transition metal complexes where the metal is in a high oxidation state, such as Cr(VI), making it a good electron acceptor libretexts.orgwikipedia.org. This charge transfer results in the formal reduction of the metal center and oxidation of the ligand wikipedia.orgnsf.gov.

The analysis of the products formed upon photodissociation provides direct insight into the photochemical reaction pathways. For this compound ester cluster ions, two primary types of fragment channels have been observed acs.orgnih.gov.

Intracluster Redox Reactions : These channels involve the reduction of the chromium metal centers. The fragmentation indicates that the LMCT excitation is followed by a chemical reaction that alters the oxidation state of the chromium.

Evaporative Processes : This pathway involves the loss of a neutral sodium methyl chromate (Na[CrO₃(OCH₃)]) salt unit from the parent cluster ion acs.orgnih.gov.

These observed fragmentation patterns are interpreted within the framework of organometallic redox mechanisms and are supported by density functional theory calculations acs.orgnih.gov.

| Parent Ion | Excitation Energy | Assigned Transition | Observed Fragment Channels | Reference |

|---|---|---|---|---|

| Nan[CrO₃(OCH₃)]n+1⁻ (n=1, 2) | 2 - 5.6 eV | Ligand-to-Metal Charge Transfer (LMCT) | Intracluster redox reactions (Cr reduction), Evaporative loss of Na[CrO₃(OCH₃)] | acs.orgnih.gov |

Advanced X-ray and Electron Microscopy Techniques for Solid-Phase Characterization

While spectroscopy is powerful for studying solutions and gas-phase ions, X-ray and electron microscopy techniques are essential for characterizing the solid-phase structure of this compound.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the surface morphology and microstructure of solid materials at high magnification. SEM has been used to study the structure of related chromium compounds and reaction products from this compound solutions, revealing details about particle shape, size, and texture researchgate.netresearchgate.net. These advanced techniques provide a comprehensive understanding of the solid-state properties of this compound, complementing the insights gained from spectroscopic methods.

X-ray Diffraction (XRD) for Crystalline Phase Identification in this compound Products

X-ray diffraction is a fundamental technique for identifying the crystalline phases of a material. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, it is possible to determine its crystal structure and lattice parameters.

In the production of this compound from the roasting of chromite ore, XRD is instrumental in confirming the formation of the desired product. The well-defined peaks in the XRD pattern of the roasted product clearly indicate the presence of this compound. The diffraction peaks correspond to specific crystallographic planes, and their positions (2θ angles) are dictated by the lattice spacing according to Bragg's Law.

Table 1: Crystallographic Data for this compound Hydrates

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| Na₂CrO₄·1.5H₂O | Orthorhombic | F2dd | a = 6.7797, b = 8.6548, c = 35.078 |

| Na₂CrO₄·10H₂O | Monoclinic | P2₁/c | a = 11.5356, b = 10.4989, c = 12.9454, β = 107.489° |

Data sourced from research on hydrated this compound crystals. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis of Chromium Compounds

Scanning electron microscopy is a powerful tool for visualizing the surface morphology and texture of solid materials at high magnifications. In the context of this compound research, SEM provides valuable information about the size, shape, and aggregation of the crystals.

Studies on the synthesis of chromium compounds often employ SEM to characterize the morphology of the resulting products. For instance, in the synthesis of sodium dichromate, a related compound, SEM analysis has revealed a granular morphology. During the production of this compound from chromite ore, SEM micrographs of the roasted material have shown the formation of distinct crystal-like shapes. researchgate.net In other related chromium compounds, various morphologies such as sandwich-like structures have been observed. researchgate.net

The morphology of this compound crystals can be influenced by the synthesis conditions, such as temperature, pH, and the presence of additives. Understanding these relationships is crucial for producing materials with desired physical properties. For example, in the desilication process of this compound solutions, the resulting desilication product was observed under SEM to have a loose, etched structure.

Energy Dispersive Spectrometry (EDS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

Energy Dispersive Spectrometry (EDS) and X-ray Photoelectron Spectroscopy (XPS) are two distinct techniques that provide complementary information about the elemental composition and chemical environment of a sample.

Energy Dispersive Spectrometry (EDS)

EDS is an analytical technique often coupled with SEM that identifies the elemental composition of a sample. When the electron beam of an SEM interacts with the sample, it generates characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for qualitative and semi-quantitative analysis.

In the analysis of this compound and its precursors, EDS can confirm the presence of sodium, chromium, and oxygen. For example, in the study of roasting chromite ore to produce this compound, EDS analysis of the roasted sample confirmed the presence of sodium, indicating the reaction of the sodium-containing flux with the chromium ore. researchgate.net While a specific quantitative analysis for pure this compound is not detailed in the provided search results, the theoretical elemental composition can be calculated from its chemical formula, Na₂CrO₄.

Table 2: Theoretical Elemental Composition of Anhydrous this compound (Na₂CrO₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Sodium | Na | 22.99 | 2 | 45.98 | 28.39 |

| Chromium | Cr | 51.996 | 1 | 51.996 | 32.10 |

| Oxygen | O | 15.999 | 4 | 63.996 | 39.51 |

| Total | 161.972 | 100.00 |

This table represents the theoretical elemental composition based on the molar masses of the constituent elements.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the characterization of this compound, XPS is particularly valuable for determining the oxidation state of chromium. The binding energy of the core electrons is sensitive to the chemical environment of the atom. For chromium compounds, a significant chemical shift is observed between different oxidation states. In this compound, chromium exists in the +6 oxidation state (Cr(VI)). High-resolution XPS spectra of the Cr 2p region would show characteristic peaks for Cr(VI). Published literature suggests that the binding energy for the Cr 2p₃/₂ peak in Cr(VI) species is typically found at higher binding energies, often around 579-580 eV. researchgate.net

The Na 1s and O 1s regions of the XPS spectrum provide information about the sodium and oxygen environments, respectively. The binding energy of the Na 1s peak in sodium compounds is generally observed in the range of 1071-1072 eV. researchgate.netthermofisher.com The O 1s spectrum can be more complex, often showing multiple components due to different types of oxygen bonding, such as Cr-O bonds and potentially surface contaminants like adsorbed water or carbonates. The primary O 1s peak associated with the chromate anion is expected in the range of 530-532 eV. thermofisher.com

Table 3: Typical Binding Energies for Elements in this compound from XPS

| Element | Orbital | Typical Binding Energy (eV) | Chemical State Information |

| Sodium | Na 1s | ~1071 - 1072 | Consistent with Na⁺ in an ionic compound |

| Chromium | Cr 2p₃/₂ | ~579 - 580 | Indicative of Cr(VI) oxidation state |

| Oxygen | O 1s | ~530 - 532 | Corresponds to oxygen in the chromate anion (CrO₄²⁻) |

These values are representative and can vary slightly depending on the specific instrument and sample conditions.

Electrochemical Behavior and Applications of Sodium Chromate

Elucidation of Electrochemical Oxidation Mechanisms of Chromium to Hexavalent Chromium

The transformation of chromium into its hexavalent state (Cr(VI)), primarily as chromate (B82759) (CrO₄²⁻), is a cornerstone of the electrochemical synthesis of sodium chromate. This process involves the anodic oxidation of a chromium source, typically metallic chromium or ferrochrome, in an alkaline electrolyte like sodium hydroxide (B78521). xmu.edu.cnnih.gov

The electrochemical oxidation of metallic chromium (Cr(0)) to hexavalent chromium (Cr(VI)) in an alkaline medium, such as a sodium hydroxide solution, can proceed through multiple pathways. Research indicates that the formation of this compound (Na₂CrO₄) may occur via two primary routes. xmu.edu.cn

One proposed pathway involves the direct oxidation of metallic chromium to hexavalent chromium: Cr(0) → Cr(VI)

A second, sequential pathway suggests an initial oxidation to a trivalent intermediate, chromium(III) hydroxide (Cr(OH)₃), which then undergoes further oxidation to hexavalent chromium. xmu.edu.cn When a negative potential is applied to the anode, a film of Cr(OH)₃ can form on the chromium surface. xmu.edu.cn As the anode potential becomes more positive, this intermediate is oxidized to Cr(VI). xmu.edu.cn This two-step process can be summarized as: Cr(0) → Cr(III) → Cr(VI)

Studies using techniques like cyclic voltammetry (CV) and linear sweep voltammetry (LSV) have confirmed that both Cr(0) and Cr(OH)₃ can be electrochemically oxidized to form Na₂CrO₄. xmu.edu.cn The presence of Cr(III) as an intermediate is also supported by the observation that Cr(III) can be oxidized to Cr(VI) by warming it with hydrogen peroxide in an alkaline solution, which eventually yields a yellow solution of chromate(VI) ions. libretexts.org In some advanced oxidation processes, Cr(III) is first oxidized to Cr(VI), which is then subsequently reduced and removed. nih.gov

Anodic polarization studies are crucial for understanding the dissolution behavior of chromium during the electrochemical synthesis of this compound. When metallic chromium is used as the anode in a sodium hydroxide electrolyte, its dissolution is influenced by the anode potential and the concentration of the electrolyte. xmu.edu.cn

The dissolution of the chromium anode is stimulated by hydroxide ions (OH⁻), particularly at higher concentrations of NaOH. xmu.edu.cn Anodic polarization curves show that as the potential becomes more noble (positive), the dissolution rate increases. acs.orgresearchgate.net This process involves the activation of the metallic chromium. xmu.edu.cn However, at very high anodic potentials (e.g., ≥ 1.6 V vs. SCE) and in concentrated alkaline solutions (≥ 2 mol·L⁻¹ NaOH), the evolution of oxygen becomes a significant competing reaction on the anode surface. xmu.edu.cn

The dissolution of chromium in acidic solutions has also been studied extensively, providing insights into its electrochemical behavior. In dilute sulfuric acid, for instance, chromium dissolves to produce Cr(II) and Cr(III) ions. researchgate.netampp.org The anodic dissolution in acidic media typically follows a Tafel line with a slope of about 120 mV dec⁻¹. researchgate.net In contrast, chromium metal can become passivated in nitric acid, resisting dissolution. pilgaardelements.comwebelements.com This passivation is a key characteristic of stainless steels, where a chromium content of 12% or more allows the alloy to form a protective layer and resist corrosion. acs.orgampp.org

| Parameter | Observation in Alkaline NaOH Solution | Reference |

| Anode Material | Chromium Rod | xmu.edu.cn |

| Electrolyte | 0.01 mol·L⁻¹ to 10 mol·L⁻¹ NaOH | xmu.edu.cn |

| Effect of [OH⁻] | Higher concentration stimulates chromium dissolution. | xmu.edu.cn |

| Anode Potential | Positive potential promotes Cr(0) → Cr(VI) and Cr(OH)₃ → Cr(VI) reactions. | xmu.edu.cn |

| Side Reaction | Oxygen evolution occurs at ≥ 1.6 V (vs. SCE) and in ≥ 2 mol·L⁻¹ NaOH. | xmu.edu.cn |

Electrochemical Separation and In-Situ Purification Strategies for Chromate Systems

The production of high-purity this compound via electrochemical methods necessitates effective strategies for removing impurities from the electrolyte. Key contaminants, particularly when using ferrochrome as the chromium source, include iron compounds and carbon. researchgate.netnih.gov

A novel approach for purifying this compound electrolyte involves an in-situ, one-pot hydrothermal process. nih.gov This method has proven highly effective at removing both water-soluble carbon and iron compounds. researchgate.net

In this process, the prepared Na₂CrO₄ electrolyte is subjected to hydrothermal treatment at elevated temperatures (e.g., 260 °C for 6 hours). nih.gov During this treatment:

Carbon Removal: Water-soluble carbon particles are oxidized to sodium carbonate (Na₂CO₃) by the this compound itself. nih.gov

Iron Removal: Iron compounds are adsorbed onto the surface of chromium(III) compound microspheres that form during the process. nih.gov This method achieves a remarkable iron compound removal rate of over 99.9%. researchgate.netnih.gov

Other purification methods involve chemical precipitation. For instance, adjusting the pH of the this compound solution to a range of 8 to 12 can precipitate polyvalent cations as poorly soluble carbonates or hydroxides. google.com Selective ion exchangers, such as macroporous bead polymers with chelating groups, can also be employed to remove cationic impurities to levels below 1 mg/L. google.com

The efficiency of electrochemical this compound production and the purity of the final product are heavily dependent on optimizing key operational parameters. nih.gov The main factors influencing the electrochemical oxidation of a ferrochrome anode include sodium hydroxide concentration, reaction temperature, and current intensity. researchgate.net

For the conversion of a purified this compound solution to chromic acid, multistage membrane electrolysis is used. google.com Optimization parameters for this process include:

Temperature: Electrolysis cell temperatures are typically maintained between 50°C and 90°C, with a preferred range of 70°C to 80°C. google.com

Voltage: The applied voltage per cell ranges from 3.8 to 6.0 V, influenced by factors like electrode spacing, solution concentration, and current. google.com

Electrode Spacing: A minimal distance between electrodes, preferably less than 10 mm, is recommended to reduce resistance. google.com

Concentration: Prior to electrolysis, the this compound solution can be concentrated by evaporation to Na₂CrO₄ contents of 750 g/L to 1000 g/L. google.com

| Parameter | Optimal Range/Value | Purpose | Reference |

| Hydrothermal Temp. | 260 °C | In-situ purification of electrolyte | nih.gov |

| Hydrothermal Time | 6 hours | In-situ purification of electrolyte | nih.gov |

| Electrolysis Temp. | 70 °C - 80 °C | High-purity chromate production | google.com |

| Cell Voltage | 3.8 V - 6.0 V | High-purity chromate production | google.com |

| Iron Removal Rate | > 99.9 % | Adsorption onto Cr(III) microspheres | nih.gov |

Application of Electrochemical Advanced Oxidation Processes (EAOPs) for Chromium Oxidation

Electrochemical Advanced Oxidation Processes (EAOPs) are powerful methods that generate highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize substances. nih.govresearchgate.netscirp.org While often used for the degradation of persistent organic pollutants, EAOPs can also be applied to the oxidation of chromium. nih.govresearchgate.net

In the context of chromium chemistry, EAOPs can facilitate the oxidation of Cr(III) to Cr(VI). nih.govnih.gov For example, in an alkaline medium, an EAOP can be used for Cr-contaminated waste disposal where reactive oxygen species like hydroperoxide (HO₂⁻) and hydroxyl radicals are electro-generated in-situ. nih.gov These species efficiently oxidize Cr(III) to Cr(VI), achieving conversion ratios greater than 95%. nih.gov This can be part of a two-step treatment where the initial oxidation is followed by a removal process like electrochemical coagulation, where the newly formed Cr(VI) is reduced back to Cr(III) by electrogenerated Fe(II) and precipitated. nih.gov The use of specialized anodes, such as boron-doped diamond (BDD), can enhance the oxidative power of the system. nih.gov

In-Situ Generation of Reactive Oxygen Species for Cr(III) to Cr(VI) Oxidation

The oxidation of trivalent chromium (Cr(III)) to the more toxic hexavalent state (Cr(VI)) is a reaction of significant environmental concern. nih.gov In electrochemical systems, this transformation can be facilitated by the in-situ generation of Reactive Oxygen Species (ROS). Processes like electrochemical oxidation (EO) can generate potent oxidants such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•). nih.gov

Development of Modified Electrodes for Enhanced Oxidation Efficiency

The efficiency of electrochemical processes, including the oxidation of chromium species, is highly dependent on the electrode material. researchgate.net To enhance performance, researchers have focused on developing modified electrodes with superior properties such as large specific surface areas, high conductivity, and excellent catalytic activity. researchgate.netscispace.comresearchgate.net

Various nanomaterials have been employed to modify standard electrodes like glassy carbon electrodes (GCE) and carbon paste electrodes (CPE). Modifications using materials such as graphene, gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and carbon nanohorns have shown significant improvements in electrochemical sensing and reduction of Cr(VI). mdpi.comjst.go.jpnih.gov For instance, modifying a GCE with single-walled carbon nanohorns was found to increase the electrochemically active area, enhancing its analytical performance. mdpi.com Similarly, a graphene/AuNPs modified GCE exhibited the highest electrocatalytic activity and stability towards the reduction of Cr(VI) compared to unmodified electrodes. jst.go.jp Ketjen Black, a type of carbon black, has also been used to modify carbon cloth electrodes, where its high conductivity accelerates charge transfer and its porous structure enhances the adsorption and reduction of Cr(VI). scispace.com

While much of the research focuses on the reduction or detection of Cr(VI), the principles are directly applicable to enhancing oxidation efficiency. An electrode with a larger surface area and higher conductivity would provide more active sites and facilitate more efficient electron transfer for the oxidation of Cr(III) to Cr(VI). The use of redox mediators, such as the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ couple, has also been shown to diminish the overpotential required for Cr(VI) reduction and prevent electrode fouling, a strategy that could be adapted for oxidation processes. nih.gov

Table 1: Comparison of Various Modified Electrodes Used in the Electrochemical Detection of Cr(VI)

| Electrode Modification | Base Electrode | Key Features | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Carbon Nanohorns (SWCNH) | Glassy Carbon Electrode (GCE) | Increased electrochemically active surface area | 3.5 µg L⁻¹ | mdpi.com |

| Graphene/Gold Nanoparticles (AuNPs) | Glassy Carbon Electrode (GCE) | High electrocatalytic activity and stability | 0.5 µg/L (10 nM) | jst.go.jp |

| Fe₃O₄/MoS₂ | Glassy Carbon Electrode (GCE) | Good electrocatalytic performance | 26 µg·L⁻¹ | nih.gov |

| Ketjen Black | Carbon Cloth Electrode | High conductivity, large specific surface area | 9.88 nM | scispace.com |

| Bacteria (Sphingopyxis macrogoltabida) | Carbon Paste Electrode (CPE) | 3.5-fold increase in cathodic peak current | 1 × 10⁻⁹ M (DPCSV) | researchgate.net |

Mechanisms of Corrosion Inhibition Mediated by Chromate Species in Electrochemical Environments

Chromate compounds, including this compound, are exceptionally effective corrosion inhibitors, particularly for high-strength aluminum alloys and in industrial cooling water systems. chemiis.comelectrochem.orgresearchgate.netosu.edu The protective mechanism is multifaceted, involving the formation of a passive surface film that hinders the electrochemical reactions responsible for corrosion. researchgate.net Chromates are versatile inhibitors, capable of restricting both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. researchgate.netresearchgate.net

The process typically begins with the migration of chromate ions from a coating or solution to active sites on the metal surface. electrochem.org At these sites, the hexavalent chromium is reduced to a trivalent chromium species, such as Cr(III) oxide or hydroxide, which is insoluble and forms a protective film. osu.edudtic.mil This layer effectively blocks the active sites, reducing the activity of both anodes and cathodes. electrochem.orgdtic.mil This "self-healing" capability, where chromate is released from a coating to protect damaged areas, is a key reason for its outstanding performance. electrochem.orgosu.edu

Role of Chromates as Anodic Passivators and Oxide Film Formers

A primary mechanism of chromate-induced corrosion inhibition is its role as an anodic passivator. researchgate.net Passivation involves the formation of a thin, stable, and protective oxide film on the metal surface that significantly reduces its tendency to corrode. mdpi.com When chromate is present, it participates in the formation of this passive layer.

On aluminum alloys, for example, the passive film is composed of a mixture of hydrated chromium(III) oxide, aluminum(III) oxide, and some chromium(VI) species. psu.edu The formation of this film involves a redox reaction where the aluminum is oxidized and the Cr(VI) is reduced to Cr(III). psu.edu This resulting mixed-oxide layer acts as a barrier, inhibiting the anodic dissolution of the aluminum. researchgate.net Similarly, for stainless steels, chromium oxides are the crucial component of the passive film that determines corrosion resistance, with the protective behavior attributed to anodic reactions involving hydroxide ions. mdpi.com The presence of chromate in the environment enhances the stability and protective quality of this film, making it more resistant to breakdown by aggressive ions like chloride. psu.edu

Table 2: Composition of Chromate-Induced Passive Films on Different Metals

| Metal / Alloy | Passive Film Composition | Key Findings | Reference |

|---|---|---|---|

| Aluminum | Mixture of hydrated chromium(III) oxide, aluminum(III) oxide, and Cr(VI) species. | The Cr(III) oxide layer does not prevent chloride penetration but is key to inhibition. | psu.edu |

| Stainless Steel (Cr-Fe alloy) | Chromium oxides and oxy/hydroxides. | The passive film's resistance is determined by the Cr-oxide layer formed through anodic reactions. | mdpi.com |

| Zinc | Mixture of oxidized zinc (hydrozincite) and hydrated chromia (Cr(III) species). | Inhibition is primarily cathodic, via reduction of Cr(VI) to a solid Cr(III) species. | researchgate.net |

Synergistic Inhibition Effects of Chromates with Other Chemical Species

The protective performance of corrosion inhibitors can often be enhanced through synergistic effects, where the combined effect of two or more species is greater than the sum of their individual effects. Research has explored the synergy between chromates and other inhibiting compounds.

Catalytic Properties and Reaction Mechanisms Involving Sodium Chromate

Catalytic Role of Chromate (B82759) in Industrial Chemical Processes

Chromate species play a significant catalytic role in industrial settings, notably in the production of chlorate (B79027) and in various oxidation reactions. researchgate.netontosight.aiontosight.ai

Acceleration of Chlorate Formation Reactions in Electrochemical Cells

In the industrial production of sodium chlorate through the electrolysis of an aqueous sodium chloride solution, chromium(VI) compounds, often added as sodium dichromate, are crucial excipient components. researchgate.netutwente.nldoi.orggu.se While sodium dichromate is commonly added, the active chromium species in the electrolyte can exist in various forms depending on pH, including CrO₄²⁻, HCrO₄⁻, and Cr₂O₇²⁻. doi.org

The primary function of chromium(VI) in chlorate production is to increase the Faradaic efficiency for hydrogen evolution at the cathode in undivided electrochemical cells. researchgate.netutwente.nldoi.org This is achieved by the formation of a thin film of Cr(III) hydroxide (B78521) on the cathode surface, which inhibits unwanted side reactions such as the reduction of hypochlorite (B82951) and chlorate while still allowing hydrogen evolution. researchgate.netutwente.nldoi.orggu.seresearchgate.netdiva-portal.org

Beyond its role in cathodic efficiency, chromate also accelerates the chlorate formation reaction in the bulk electrolyte. researchgate.net Chlorate is formed through the disproportionation of hypochlorite species (HClO and ClO⁻) in the solution. researchgate.netamericanelements.com The presence of chromium(VI) species catalyzes this disproportionation reaction, leading to a reduced concentration of hypochlorite in the cell. researchgate.net This acceleration contributes to enhanced anodic current yield and reduced risk of oxygen formation, which can lead to explosive mixtures with hydrogen. researchgate.netdoi.org

Studies have shown that the rate of chlorate formation can be described as a combination of an uncatalyzed third-order reaction with respect to hypochlorite species and a parallel chromate-catalyzed reaction. researchgate.net The apparent reaction order of the chromate-catalyzed path has been reported to be around 2.2 to 2.4 depending on the dichromate concentration. researchgate.net Increasing the dichromate concentration can significantly increase the contribution of the catalyzed pathway to chlorate formation. researchgate.net The kinetic effect of chromate also shifts the optimum reaction pH for disproportionation to a more acidic environment compared to the uncatalyzed reaction, which is attributed to the increased concentration of the catalytically more active species, HCrO₄⁻, at lower pH. researchgate.net

Identification of Active Chromium(VI) Species in Catalytic Reactions

Identifying the specific chromium(VI) species responsible for catalytic activity is crucial for understanding the reaction mechanisms and optimizing catalytic processes. In aqueous solutions, chromium(VI) can exist in various forms depending on pH and concentration, including chromate (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻). researchgate.netdoi.orgresearchgate.netwikipedia.org

Comparative Studies of CrO4^2-, HCrO4^-, and Cr2O7^2- Catalytic Activities

Comparative studies have aimed to determine the relative catalytic activities of CrO₄²⁻, HCrO₄⁻, and Cr₂O₇²⁻ in various reactions. In the context of chlorate formation, density functional theory (DFT) modeling has been used to investigate the reaction mechanism and the activity of different Cr(VI) species. researchgate.net These studies suggest that CrO₄²⁻ may be the most active species in catalyzing the decomposition of hypochlorous acid to chlorite (B76162) and chlorate, while HCrO₄⁻ and Cr₂O₇²⁻ display sluggish kinetics. researchgate.net

In other catalytic applications, the nature of the active chromium species can also vary. For example, in the catalytic abatement of methyl mercaptan, Cr(VI) species with excellent reducibility, such as monochromate species, have been considered active, while Cr(III) species were assumed to be inactive. rsc.org

Sodium Chromate as a Precursor for Advanced Chromium-Based Catalysts

This compound serves as a significant precursor in the synthesis of various chromium-based materials, including advanced catalysts for a range of chemical transformations. chemiis.comsoftschools.com Its high solubility in water makes it a convenient starting material for impregnation methods used in catalyst preparation. softschools.com

Research and Development of Novel Catalyst Formulations

Research and development efforts are continuously focused on developing novel chromium-based catalyst formulations with improved activity, selectivity, and stability for various applications. This compound is utilized as a source of chromium in the preparation of supported chromium catalysts, where chromium species are dispersed onto support materials such as silica (B1680970) or alumina. researchgate.netresearchgate.netmdpi.comresearchgate.net

The choice of chromium precursor, including this compound or sodium dichromate, can significantly influence the properties and catalytic performance of the final material. mdpi.comresearchgate.net Factors such as the dispersion of chromium species, their oxidation state, and their interaction with the support material are critical in determining catalytic activity. researchgate.netresearchgate.netresearchgate.net

Studies on catalysts prepared from different chromium precursors have shown variations in activity for reactions like the dehydrogenation of alkanes. mdpi.com The distribution of chromium species, which depends on the precursor compound and support, has been related to catalytic activity in dehydrogenation and polymerization reactions. researchgate.net For instance, isolated Cr(III) sites or oligomeric Cr species have been identified as active sites in propane (B168953) dehydrogenation depending on the support material. researchgate.netcapes.gov.br

Beyond simple supported catalysts, this compound can also be used in the synthesis of more complex chromium-containing catalytic materials, such as mixed metal oxides or coordination complexes, which are being explored for applications like CO₂ hydrogenation or olefin polymerization. researchgate.netacs.orgacs.org Research in this area involves exploring different synthesis methods, support materials, and promoters to tailor the catalytic properties for specific reactions. rsc.orgresearchgate.net

Application in Heterogeneous Catalysis and Advanced Oxidation Processes

This compound, containing hexavalent chromium (Cr(VI)), plays a role in catalytic processes, often as an oxidizing agent or as a component within more complex catalytic systems. chemiis.comontosight.ai Its application in heterogeneous catalysis involves reactions where the catalyst is in a different phase from the reactants, facilitating easier separation and potential recycling. researchgate.net In the realm of advanced oxidation processes (AOPs), which aim to degrade contaminants through the generation of highly reactive species like hydroxyl radicals, chromium compounds, including those derived from or related to this compound, can be involved. nih.govhydrogenlink.com

Research indicates that chromium compounds, such as sodium dichromate (Na₂Cr₂O₇), which is closely related to this compound and can be produced from it, are used as oxidizing agents in organic synthesis, capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones. wikipedia.orgchemiis.comlibretexts.org While sodium dichromate is more commonly cited for these specific organic oxidation reactions, the underlying principle of chromium(VI)'s oxidizing power is relevant. libretexts.org

In the context of heterogeneous catalysis, chromium oxides, which can be derived from chromium compounds, are used as components in catalysts. For example, chromium oxide is used as a shell material in core-shell structures for photocatalytic water splitting, and Cr-oxide films have been reported to influence the activity and selectivity of hydrogen evolution catalysts. acs.org The presence of this compound has also been noted in studies investigating the catalytic activity of other materials, such as ZnO/Cr₂O₃ catalysts for methanol (B129727) synthesis, where the presence of this compound influenced the catalytic activity. ucc.ie

Advanced Oxidation Processes (AOPs) utilize strong oxidants to degrade organic pollutants. nih.govunsw.edu.au While many AOPs focus on hydroxyl radicals generated from sources like hydrogen peroxide or ozone, the role of chromium compounds in some oxidation processes is also explored. nih.govhydrogenlink.com Studies on the photocatalytic reduction of hexavalent chromium, which exists as chromate and dichromate ions in water, highlight the interaction of chromium species with photocatalytic materials like TiO₂ under irradiation. researchgate.netcore.ac.uk Although this focuses on the reduction of Cr(VI), it demonstrates the involvement of chromate species in processes relevant to environmental remediation, which often overlaps with the goals of AOPs.

Furthermore, research into the chlorate process, which uses sodium dichromate, shows that chromate addition serves multiple roles, including acting as a buffer and increasing the rate of homogeneous chlorate formation. diva-portal.org While this is a specific industrial electrochemical process, it underscores the catalytic influence of chromium species in solution-based reactions.

While direct detailed research findings specifically on this compound (Na₂CrO₄) as a heterogeneous catalyst or its direct application within advanced oxidation processes (beyond being the substance being oxidized in some treatment methods) are less extensively documented in the provided search results compared to sodium dichromate or chromium oxides, its fundamental oxidizing property and its role as a precursor to other catalytically active chromium species are well-established. wikipedia.orgchemiis.comresearchgate.net The complexity of chromium chemistry allows for its involvement in various oxidation and reduction cycles that are central to both catalysis and AOPs.

Environmental Chemistry and Remediation Technologies of Chromium Species

Chromium Speciation Dynamics in Natural and Engineered Environmental Systems

The distribution and transformation of chromium between its different oxidation states, primarily Cr(III) and Cr(VI), are critical in determining its mobility, bioavailability, and toxicity in the environment. nih.gov This speciation is not static but is influenced by a range of environmental factors. nih.gov

Factors Influencing Cr(III) and Cr(VI) Transformation (pH, Redox Potential, Microbial Activity)

The interconversion between Cr(III) and Cr(VI) is largely controlled by redox reactions, which are significantly influenced by pH and redox potential (Eh). In general, Cr(VI) is the predominant form in oxygen-rich conditions and at higher pH values, while Cr(III) is more stable in reducing environments and at lower pH. nih.govpsu.eduresearchgate.net

pH: Soil and water pH profoundly impacts chromium speciation and geochemical activity. A decrease in pH can mobilize and release Cr(III), while an increase in pH can lead to the formation of Cr(VI). nih.gov Cr(III) has poor stability below pH 5.5. nih.gov Conversely, Cr(VI) remains volatile across both acidic and alkaline pH ranges. nih.gov pH also affects the surface charge of soil particles and the solubility of chromium species, thereby influencing adsorption and desorption processes. nih.gov

Redox Potential: Redox potential (Eh) is a key factor in chromium speciation. nih.gov High Eh values favor the prevalence of Cr(VI), while low Eh values promote the reduction of Cr(VI) to Cr(III). researchgate.netfrontiersin.org Common reductants in the environment, such as ferrous iron (Fe(II)) and organic matter, can facilitate the transformation of Cr(VI) to Cr(III). bohrium.comnih.gov Conversely, manganese oxides are among the few inorganic oxidants in the environment capable of rapidly oxidizing Cr(III) to Cr(VI). nih.govrenuwit.org

Microbial Activity: Microorganisms play a significant role in chromium transformation through various mechanisms, including enzymatic reduction of Cr(VI) to Cr(III) during metabolic processes, non-metabolic reduction on bacterial surfaces, and intracellular precipitation. nih.govnih.govscu.edu.au Soil organic matter can drive microbial growth and create reducing conditions that indirectly stimulate the biological reduction of Cr(VI). nih.gov

Adsorption and Mobilization of Chromium(VI) Anions on Geologic and Anthropogenic Surfaces

Chromium(VI) typically exists as oxyanions such as chromate (B82759) (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻), depending on the pH. nih.govfrontiersin.orgnih.gov These anionic forms are highly mobile in the environment compared to the less soluble Cr(III) species. bohrium.comnih.gov Adsorption onto various surfaces is a crucial process controlling the mobility and fate of Cr(VI) in soil and water.

Geologic materials, particularly iron oxides, are important adsorbents for aqueous Cr(VI) species in most soil environments. nih.gov The adsorption of Cr(VI) anions is influenced by pH, with higher adsorption generally observed at lower pH values where surface positive charges are more prevalent. researchgate.net However, the interaction is complex and can be affected by the presence of other ions and organic matter. nih.gov Manganese-incorporated ferrihydrite, for instance, has shown enhanced adsorption capacity for Cr(VI) compared to pure ferrihydrite. nih.gov

Anthropogenic surfaces and materials, such as industrial waste solids and contaminated sediments, can also play a role in the adsorption and mobilization of Cr(VI). Leaching and seepage from industrial solid wastes can lead to the release of Cr(VI) into groundwater. researchgate.net The time-dependent metal sorption behavior on soil and the dominant chemical species are critical for understanding contaminant mobility and improving remediation strategies. researchgate.net

Environmental Impact Assessment of Sodium Chromate Production

This compound is a key intermediate in the production of various chromium compounds. researchgate.net The processes involved in its production can have significant environmental impacts, primarily related to resource consumption, energy use, and waste generation, particularly the handling of chromium-containing residues. researchgate.netsustainability-directory.com

Life Cycle Assessment (LCA) Studies of Different Production Variants

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. researchgate.net LCA studies have been applied to assess the environmental footprint of different variants of this compound production. researchgate.netamazon.com These studies consider various stages, including chromate charge preparation, production of this compound, chromic mud processing, and disposal of chromic waste. researchgate.net

An LCA study comparing different this compound production variants, such as the classic method using dolomite (B100054), methods with chromic mud recycling, and target waste-free methods, can identify opportunities for reducing environmental impact, especially through decreasing energy consumption. researchgate.net

Evaluation of Environmental Footprint and Waste Generation Profiles

Waste generation is a significant concern in this compound production. The process can produce chromic mud and other solid and liquid wastes containing chromium species. researchgate.netminingwatch.ca Improper disposal of these wastes, particularly those containing Cr(VI), can lead to the contamination of soil, surface water, and groundwater through leaching. miningwatch.ca Evaluating the waste generation profiles of different production technologies is essential for developing more sustainable practices. researchgate.net Recycling and reusing materials and implementing proper handling and disposal of chromium-containing waste are crucial for minimizing the ecological footprint. dvsenterprises.co.in

Remediation Strategies for Chromium-Contaminated Matrices

Remediating chromium-contaminated soil and water is crucial due to the toxicity and mobility of Cr(VI). Various strategies have been developed, broadly categorized into physicochemical and biological methods. mdpi.comnih.gov The primary goal of many remediation techniques is to convert the more mobile and toxic Cr(VI) to the less mobile and less toxic Cr(III). bohrium.comnih.gov

Common remediation approaches include: